molecular formula C20H17N3O5S B2885304 N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351595-75-9

N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No. B2885304
CAS RN: 1351595-75-9
M. Wt: 411.43
InChI Key: CWDXDZIBCOFYKM-UHFFFAOYSA-N
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Description

“N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide” is a complex organic compound. The compound is related to the class of compounds known as PARP1 inhibitors . PARP1, or Poly (ADP-ribose) polymerase 1, is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Research focusing on enaminones and related structures highlights versatile synthetic pathways that can lead to novel azines, azolotriazines, and other heterocyclic compounds with potential biological activities. For instance, studies have demonstrated the synthesis of novel compounds incorporating dibromobenzofuran and thiazolo[5,4-c]pyridin moieties through reactions with dimethylformamide-dimethylacetal, acetonitrile derivatives, and aromatic diazonium chloride, showcasing the compound's role as a precursor for various heterocyclic frameworks (Sanad & Mekky, 2018).

Potential Antimicrobial and Antitumor Activities

The synthetic versatility of compounds structurally related to the one also extends to their potential biological applications. Research into compounds that undergo reactions to form pyrazoles, pyrimidines, and benzimidazoles indicates that these molecules may possess significant antimicrobial and antitumor properties. This suggests a potential avenue for the development of new therapeutics based on the structural framework of the compound of interest (Abunada et al., 2008).

Material Science and Catalysis

In the realm of material science, compounds with furan moieties, similar to the one described, have been explored for their utility in forming multisubstituted furans through palladium-catalyzed condensation reactions. These reactions not only underscore the chemical reactivity of such compounds but also their potential in synthesizing materials with novel properties (Lu, Wu, & Yoshikai, 2014).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c24-18(15-6-3-9-26-15)22-20-21-12-7-8-23(10-17(12)29-20)19(25)16-11-27-13-4-1-2-5-14(13)28-16/h1-6,9,16H,7-8,10-11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDXDZIBCOFYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

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